molecular formula C11H8N2O3S B185327 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid CAS No. 35098-49-8

2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid

Cat. No. B185327
CAS RN: 35098-49-8
M. Wt: 248.26 g/mol
InChI Key: IVSBFRVZTXHJLR-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid, also known as TBCA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiazole compounds and is known to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism Of Action

The mechanism of action of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid involves the inhibition of the IKKβ enzyme, which is responsible for the activation of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses, and its dysregulation has been linked to various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. By inhibiting the activity of IKKβ, 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. It can reduce inflammation by inhibiting the activity of the IKKβ enzyme, which is involved in the activation of the NF-κB signaling pathway. 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid can induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for the growth and spread of cancer cells. Furthermore, 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using simple chemical reactions. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for the study of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid. One potential direction is to investigate its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid in vivo to better understand its potential side effects and toxicity. Furthermore, the development of novel formulations and delivery methods for 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid could improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and works by inhibiting the activity of the IKKβ enzyme. While 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has several advantages for lab experiments, its potential side effects and toxicity are not well understood, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid involves the reaction of 2-aminobenzoic acid and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified by recrystallization using ethanol and water. The purity of the compound is confirmed by melting point analysis and spectral data.

Scientific Research Applications

2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB signaling pathway. This pathway is known to play a crucial role in the regulation of inflammation and immune responses. 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, 2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid has been studied for its neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

CAS RN

35098-49-8

Product Name

2-(1,3-Thiazol-2-ylcarbamoyl)benzoic acid

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

2-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H8N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h1-6H,(H,15,16)(H,12,13,14)

InChI Key

IVSBFRVZTXHJLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O

Other CAS RN

35098-49-8

Origin of Product

United States

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